4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Roseoside involves the combination of glucose and rosellinic acid through enzymatic or chemical reactions . One method involves the use of tetra-O-pivaloyl-β-D-glucopyranosyl bromide for the glucosidation of vomifoliol stereoisomers . The reaction conditions typically include the use of chiral ruthenium complexes as catalysts for the asymmetric transfer hydrogenation of α,β-acetylenic ketone .
Industrial Production Methods
Industrial production of Roseoside generally involves extraction and purification from the calyx of Hibiscus sabdariffa . The process includes the extraction of rosellinic acid and glucose, followed by their combination to form Roseoside through enzymatic or chemical reactions .
Chemical Reactions Analysis
Types of Reactions
Roseoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Substitution reactions often involve the use of halogenating agents.
Major Products
The major products formed from these reactions include various derivatives of Roseoside, such as its stereoisomers .
Scientific Research Applications
Roseoside has diverse applications in scientific research:
Mechanism of Action
Roseoside exerts its effects through various molecular targets and pathways. It inhibits the expression of angiotensin II receptor 1 and oxidative stress in angiotensin II-stimulated cells . The compound also enhances insulin release from β-cell lines and inhibits lipid oxidation .
Comparison with Similar Compounds
Roseoside is unique due to its stability under acidic conditions and its natural origin. Similar compounds include:
Debiloside B: Another glycoside with similar sweetening properties.
Vajicoside: A newly identified megastigmane glycoside with comparable biological activities.
Roseoside stands out for its combination of stability, natural origin, and diverse applications in various fields.
Properties
IUPAC Name |
4-hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRVCGNMNAFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.